4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline
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Overview
Description
4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline is a complex organic compound with the molecular formula C17H16N4 It is known for its unique structure, which includes a quinoline moiety and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline typically involves the condensation of 8-quinolinecarboxaldehyde with 4-aminoacetophenone in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an ethanol solvent. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the hydrazone linkage can form reactive intermediates that interact with cellular proteins, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar fluorescent properties.
Hydrazone derivatives: Compounds with similar hydrazone linkages but different aromatic moieties.
Aniline derivatives: Compounds with similar aniline moieties but different substituents.
Uniqueness
4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline is unique due to its combination of a quinoline moiety and a hydrazone linkage, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-[1-(4-aminophenyl)ethylideneamino]quinolin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16/h2-11,21H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYPSUYBPAOGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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